molecular formula C7H10O2 B6250761 6-ethyl-5,6-dihydro-2H-pyran-2-one CAS No. 19895-35-3

6-ethyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B6250761
CAS No.: 19895-35-3
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C7H10O2

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate enolate, which then cyclizes to form the desired lactone.

  • Ring-Closing Metathesis (RCM): This method uses a ruthenium-based catalyst to facilitate the formation of the lactone ring from a diene precursor. The reaction conditions typically involve an inert atmosphere and a solvent such as dichloromethane.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the lactone to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the lactone carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Carboxylic acid (from oxidation).

  • Diol (from reduction).

  • Substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

Chemistry: 6-Ethyl-5,6-dihydro-2H-pyran-2-one is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds for medical research.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy in drug development.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-ethyl-5,6-dihydro-2H-pyran-2-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved vary based on the derivative and the biological context.

Comparison with Similar Compounds

  • 5,6-Dihydro-2H-pyran-2-one

  • 2H-Pyran-2-one

  • 2-Pentenoic acid, 5-hydroxy-, delta-lactone

Uniqueness: 6-Ethyl-5,6-dihydro-2H-pyran-2-one is distinguished by its ethyl group, which imparts unique chemical and physical properties compared to its analogs. This modification can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

19895-35-3

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.